6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Description
6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione serves as a chemical backbone for the synthesis of various imidazole and purine derivatives. Studies have explored the synthesis of disubstituted 1-benzylimidazoles as precursors to purine analogs, indicating the potential of the compound in generating structurally diverse molecules with significant biological activities (Alves, Proença, & Booth, 1994). The versatility of the compound is further exemplified in the synthesis of 7,8-polymethylenehypoxanthine derivatives, showcasing its utility in creating polymethylene purine derivatives with potential antiviral and antihypertensive activities (Nilov et al., 1995).
Biological Activities and Applications
The compound and its derivatives have been investigated for various biological activities. For instance, the synthesis of 9-hydroxyalkyl-substituted purines from corresponding imidazole-5-amines suggests the role of these derivatives in medicinal chemistry, potentially offering new avenues for drug discovery (Booth, Dias, & Proença, 1992). Additionally, imidazole derivatives have been synthesized and evaluated for their ligand activity for estrogen receptors and as cytotoxic inhibitors of cyclooxygenase, indicating their potential in cancer therapy (Wiglenda et al., 2005).
Moreover, novel imidazole derivatives have demonstrated antiviral and cytostatic activities, highlighting their significance in developing therapeutic agents against viral infections and cancer (Wittine et al., 2013). The role of these derivatives in the synthesis of 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines further underscores their importance in pharmaceutical research (Alves, Booth, & Proença, 1990).
Material Science Applications
The compound's utility extends beyond medicinal chemistry into material science, where derivatives exhibit unique properties useful for sensor technology and molecular recognition. For example, colorimetric probes based on derivatives of the compound have been developed for selective sensing of fluoride and cyanide ions, showcasing the potential of these molecules in environmental monitoring and safety applications (Kumari, Jha, & Bhattacharya, 2011).
Properties
IUPAC Name |
6-cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-20-15(23)13-14(19(4)17(20)24)18-16-21(12-8-6-7-9-12)10(2)11(3)22(13)16/h12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYRXSHBSCEQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCC4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.